molecular formula C17H14BrClFN3O2 B2966357 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-81-3

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2966357
CAS No.: 894029-81-3
M. Wt: 426.67
InChI Key: VOLHQSRGQSYJIU-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), and three phenyl rings (benzene rings), which are substituted with halogens (bromine, chlorine) and a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring precursors. The halogens (bromine, chlorine, and fluorine) would be introduced through halogenation reactions. The urea group could be introduced through a reaction with an isocyanate. The pyrrolidinone ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl rings would likely be planar due to the sp2 hybridization of the carbon atoms. The pyrrolidinone ring would also be planar. The urea group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The halogens on the phenyl rings could be replaced through nucleophilic aromatic substitution reactions. The carbonyl group in the pyrrolidinone ring could undergo addition reactions. The urea group could react with amines to form substituted ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of halogens would likely make it relatively dense and possibly volatile. The urea group could allow it to form hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Central Nervous System Agents

A study on related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has shown that derivatives with specific substitutions demonstrate anxiolytic activity and potent muscle-relaxant properties. This suggests potential applications in developing new treatments for anxiety and muscle relaxation without the sedative effects typically associated with central nervous system agents (Rasmussen et al., 1978).

Crystal Structure Analysis

Research on similar compounds, such as N‐p‐Bromo­phenyl‐N′‐(2‐chloro­benzoyl)­urea, involves examining their crystal structures to understand the molecular arrangements and intermolecular hydrogen bonds. This knowledge can be applied in the design of new materials with specific physical properties, indicating potential in material science and engineering (Yamin & Mardi, 2003).

Anticancer Research

A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. Such compounds, including those related to the specified urea derivative, could serve as potential anticancer agents or as scaffolds for developing new therapeutic molecules (Jian Feng et al., 2020).

Antipathogenic and Antimicrobial Activity

The synthesis and evaluation of new thiourea derivatives have demonstrated significant antipathogenic activity, especially against strains known for biofilm formation. This suggests the compound's framework could be explored for developing new antimicrobial agents with potential applications in treating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological molecules in the body. The presence of multiple halogens and a urea group could potentially allow it to interact with various enzymes and receptors .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The presence of halogens suggests that it could be potentially hazardous and may require special handling and disposal procedures .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClFN3O2/c18-10-1-6-15(14(20)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(19)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLHQSRGQSYJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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